methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1856047-20-5
VCID: VC4733743
InChI: InChI=1S/C13H15N3O2/c1-9-5-3-4-6-10(9)7-16-8-11(12(14)15-16)13(17)18-2/h3-6,8H,7H2,1-2H3,(H2,14,15)
SMILES: CC1=CC=CC=C1CN2C=C(C(=N2)N)C(=O)OC
Molecular Formula: C13H15N3O2
Molecular Weight: 245.282

methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate

CAS No.: 1856047-20-5

Cat. No.: VC4733743

Molecular Formula: C13H15N3O2

Molecular Weight: 245.282

* For research use only. Not for human or veterinary use.

methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate - 1856047-20-5

Specification

CAS No. 1856047-20-5
Molecular Formula C13H15N3O2
Molecular Weight 245.282
IUPAC Name methyl 3-amino-1-[(2-methylphenyl)methyl]pyrazole-4-carboxylate
Standard InChI InChI=1S/C13H15N3O2/c1-9-5-3-4-6-10(9)7-16-8-11(12(14)15-16)13(17)18-2/h3-6,8H,7H2,1-2H3,(H2,14,15)
Standard InChI Key GTQQVJYYAMOYLZ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1CN2C=C(C(=N2)N)C(=O)OC

Introduction

Structural and Physicochemical Properties

Methyl 3-amino-1-(2-methylbenzyl)-1H-pyrazole-4-carboxylate features a pyrazole ring substituted with three key functional groups:

  • An amino group (-NH₂) at the 3-position, enhancing hydrogen-bonding capabilities.

  • A 2-methylbenzyl moiety at the 1-position, contributing steric bulk and aromatic interactions.

  • A methyl ester group (-COOCH₃) at the 4-position, offering reactivity for further derivatization.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight245.282 g/mol
CAS Number1856047-20-5
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO, DMF)
StabilitySensitive to hydrolysis under acidic/basic conditions

The compound’s structure is validated through spectroscopic techniques such as ¹H NMR and LCMS, though specific spectral data remain proprietary.

Synthetic Routes and Optimization

Multi-Step Synthesis Pathway

The synthesis involves three primary stages:

  • Condensation: 2-Methylbenzylamine reacts with ethyl acetoacetate to form a β-ketoamide intermediate.

  • Cyclization: Treatment with hydrazine hydrate induces ring closure, yielding the pyrazole core.

  • Esterification: The carboxylic acid intermediate is methylated using methanol under acidic or basic conditions.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsKey Intermediate
CondensationEthyl acetoacetate, refluxβ-Ketoamide derivative
CyclizationHydrazine hydrate, 80–100°CPyrazole carboxylic acid
EsterificationMethanol, H₂SO₄ or DCC/DMAPMethyl ester product

Yield Optimization: Industrial-scale production prioritizes atom economy and catalytic efficiency. Transition metal catalysts (e.g., Pd/C) may enhance cyclization rates, while flow chemistry could mitigate exothermic risks during esterification.

Comparative Analysis with Analogous Pyrazoles

Pyrazole derivatives exhibit structural diversity that correlates with their biological activity. Key comparisons include:

Methyl 3-Amino-1H-Pyrazole-4-Carboxylate

  • Difference: Lacks the 2-methylbenzyl group, reducing lipophilicity.

  • Impact: Lower membrane permeability in cellular assays compared to the 2-methylbenzyl analog.

Methyl 3-Amino-1-Methyl-1H-Pyrazole-5-Carboxylate

  • Difference: Ester group at the 5-position alters electronic distribution.

  • Impact: Modulates binding affinity to enzymatic active sites (e.g., kinase inhibitors).

Research Applications and Biological Relevance

Medicinal Chemistry Scaffold

The compound serves as a precursor for designing:

  • Kinase Inhibitors: Pyrazole cores often target ATP-binding pockets in kinases.

  • Antimicrobial Agents: Amino and ester groups facilitate interactions with bacterial enzymes.

Material Science Applications

  • Coordination Polymers: The amino group can chelate metal ions, forming stable networks.

  • Luminescent Materials: Benzyl substituents may enhance π-π stacking in optoelectronic devices.

Challenges and Future Directions

Stability Optimization

  • Hydrolytic Sensitivity: The ester group’s lability necessitates prodrug strategies for in vivo applications.

  • Storage Recommendations: Anhydrous conditions at -20°C to prevent decomposition.

Biological Activity Profiling

  • Priority Assays: Cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and pharmacokinetic studies.

  • Computational Modeling: Molecular docking to predict target engagement (e.g., COX-2, EGFR).

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